Benzyl Ester vs. Free Acid: Prodrug Potential and Calculated Lipophilicity Advantage
The benzyl ester of CAS 852376-03-5 confers a calculated logP increase of approximately 2.0–2.5 units compared to the corresponding free acid (2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid), based on the Hansch π-value for the benzyl group (+2.0 to +2.5 relative to hydrogen). This lipophilicity gain is predicted to enhance passive membrane permeability 5- to 20-fold according to the logP-permeability correlation established for heterocyclic drug-like molecules [1]. In the BRD4 bromodomain inhibitor series, compounds with logD7.4 values in the 2.5–3.5 range consistently showed superior cellular target engagement compared to more polar analogs (IC50 shift < 2-fold between biochemical and cellular assays), while compounds with logD < 1.5 suffered >10-fold potency drops in cell-based formats [2]. The benzyl ester is expected to serve as a prodrug moiety, undergoing intracellular esterase cleavage to release the active free acid, a strategy validated across multiple kinase inhibitor programs.
| Evidence Dimension | Calculated logP (lipophilicity) and predicted membrane permeability |
|---|---|
| Target Compound Data | Calculated logP ≈ 4.0–4.5 (based on benzyl ester contribution); predicted Papp (Caco-2) ≈ 15–30 × 10⁻⁶ cm/s (est.) |
| Comparator Or Baseline | Free acid analog: calculated logP ≈ 1.5–2.0; predicted Papp (Caco-2) ≈ 1–5 × 10⁻⁶ cm/s (est.) |
| Quantified Difference | ΔlogP ≈ +2.0 to +2.5; predicted permeability enhancement ≈ 5- to 20-fold |
| Conditions | In silico calculation using fragment-based Hansch π constants and QSPR models for heterocyclic compounds |
Why This Matters
Procurement of the benzyl ester rather than the free acid enables direct use in cell-based assays without a separate esterification step, saving 1–2 synthetic steps and preserving the option for esterase-dependent intracellular activation.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Hansch π-value reference for benzyl group). View Source
- [2] Kim, Y., et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci. Rep. 2023, 13, 10805. (Class-level cellular target engagement data for triazolopyridazine BRD4 inhibitors). View Source
